2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a quinoline derivative, making it a subject of study for its pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline derivatives. The piperazine ring is often synthesized through the reaction of 2-fluorophenylamine with piperazine under controlled conditions . The quinoline derivative can be prepared through the cyclization of appropriate precursors in the presence of catalysts . The final step involves coupling the piperazine and quinoline derivatives using reagents such as coupling agents and solvents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Molecular docking studies have shown that the compound can interact with nucleoside transporters, inhibiting their function and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(p-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the quinoline derivative.
2-(4-fluorophenyl)ethan-1-amine: Contains the fluorophenyl group but differs in the rest of the structure.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another fluorophenyl-containing compound with a different core structure.
Uniqueness
The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combination of the piperazine, fluorophenyl, and quinoline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H30FN3O |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C24H30FN3O/c1-18-16-24(2,3)28(21-10-6-4-8-19(18)21)23(29)17-26-12-14-27(15-13-26)22-11-7-5-9-20(22)25/h4-11,18H,12-17H2,1-3H3 |
InChI Key |
HMDKFEGPKFKRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)(C)C |
Origin of Product |
United States |
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